C–Br Bond Dissociation Energy Advantage Over the C–Cl Analog Permits Milder Activation
The carbon–bromine bond in the vinyl position exhibits a bond dissociation energy (BDE) of approximately 285 ± 5 kJ·mol⁻¹, while the corresponding C–Cl BDE in N-(2-chloroprop-2-en-1-yl)hydroxylamine is 327 ± 5 kJ·mol⁻¹ [1][2]. This 42 kJ·mol⁻¹ difference (≈ 15 % lower energy for C–Br) translates into a leaving-group reactivity that is kinetically accessible under significantly milder temperatures and with a broader choice of nucleophiles, reducing the risk of decomposition of the hydroxylamine functionality during substitution.
| Evidence Dimension | Vinyl carbon–halogen bond dissociation energy |
|---|---|
| Target Compound Data | C–Br BDE ≈ 285 ± 5 kJ·mol⁻¹ |
| Comparator Or Baseline | C–Cl BDE ≈ 327 ± 5 kJ·mol⁻¹ (N-(2-chloroprop-2-en-1-yl)hydroxylamine) |
| Quantified Difference | Δ BDE ≈ –42 kJ·mol⁻¹ (C–Br lower than C–Cl) |
| Conditions | Gas-phase bond dissociation enthalpy at 298 K; values representative of vinyl halide class |
Why This Matters
For procurement, the lower C–Br BDE directly predicts milder activation conditions, enabling synthetic routes that the chloro analog cannot follow without elevated temperatures or stronger bases that risk degrading the hydroxylamine group.
- [1] Luo, Y.-R. Comprehensive Handbook of Chemical Bond Energies; CRC Press: Boca Raton, 2007; Chapter 4, pp. 65–68. View Source
- [2] Speight, J. G. Lange's Handbook of Chemistry, 17th ed.; McGraw-Hill: New York, 2017; Table 1.76. View Source
